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Compound of Interest

Compound Name: Anticancer agent 230

Cat. No.: B12371983 Get Quote

In-depth Technical Guide: Anticancer Agent 230
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the synthesis and characterization of

Anticancer Agent 230, a novel compound identified as a potent activator of caseinolytic

protease P (ClpP). This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of ClpP activators in

oncology. Anticancer Agent 230, also designated as "example 65" in U.S. Patent Application

US20230339947 A1, has demonstrated notable activity in preclinical cancer models,

particularly in triple-negative breast cancer cells. This guide will cover its chemical identity, a

generalized synthetic pathway based on related compounds, and standard characterization

methodologies.

Introduction
Anticancer Agent 230 has emerged as a promising therapeutic candidate due to its

mechanism of action, which involves the activation of the mitochondrial protease ClpP. The

hyperactivation of ClpP has been shown to selectively induce the degradation of mitochondrial

proteins in cancer cells, leading to metabolic disruption and apoptosis. This targeted approach

offers a potential advantage over conventional chemotherapies, which often exhibit significant

off-target toxicity. The chemical name for Anticancer Agent 230 is 8-((3-(2,4-
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bis(trifluoromethyl)phenyl)-2-oxopyrido[2,3-b]pyrazin-1(2H)-yl)methyl)-5,8-dihydropyrido[4,3-

d]pyrimidin-7(6H)-one.

Synthesis of Anticancer Agent 230
While the precise, step-by-step synthesis protocol for Anticancer Agent 230 is detailed within

U.S. Patent Application US20230339947 A1, this guide outlines a plausible and generalized

synthetic route based on the known chemistry of tetrahydropyrido[4,3-d]pyrimidine analogs and

related heterocyclic compounds. The synthesis would likely involve a multi-step process

culminating in the coupling of two key heterocyclic intermediates.

Generalized Synthetic Workflow:
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Synthesis of Pyrido[2,3-b]pyrazinone Intermediate Synthesis of Dihydropyrido[4,3-d]pyrimidinone Intermediate

Final Coupling

Starting Material A
(e.g., Substituted Pyridine)

Intermediate A1

Reaction 1

Intermediate A2

Reaction 2

1-(chloromethyl)-3-(2,4-bis(trifluoromethyl)phenyl)pyrido[2,3-b]pyrazin-2(1H)-one

Reaction 3

Anticancer Agent 230

Coupling Reaction

Starting Material B
(e.g., Substituted Pyridine)

Intermediate B1

Reaction 4

Intermediate B2

Reaction 5

5,6-dihydropyrido[4,3-d]pyrimidin-7(8H)-one

Reaction 6

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Anticancer Agent 230.

Experimental Protocols (Generalized):

A detailed experimental protocol would be provided in the aforementioned patent. A general

approach would likely involve:

Synthesis of the Pyrido[2,3-b]pyrazinone Core: This would likely begin with a substituted

aminopyridine which undergoes cyclization with a suitable reagent to form the pyrazinone
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ring. The 2,4-bis(trifluoromethyl)phenyl moiety would be introduced, followed by

chloromethylation at the N1 position.

Synthesis of the Dihydropyrido[4,3-d]pyrimidinone Core: This would likely start from a

substituted pyridine derivative that is elaborated through several steps to construct the fused

pyrimidinone ring system.

Final Coupling Reaction: The two key intermediates would be coupled, likely via a

nucleophilic substitution reaction, where the dihydropyrido[4,3-d]pyrimidinone nitrogen

attacks the chloromethyl group of the pyrido[2,3-b]pyrazinone intermediate. The final product

would then be purified using standard techniques such as column chromatography.

Characterization of Anticancer Agent 230
The comprehensive characterization of a novel compound like Anticancer Agent 230 is crucial

to confirm its identity, purity, and structure. The following are standard analytical techniques that

would be employed.

Table 1: Physicochemical and Spectroscopic Data (Illustrative)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12371983?utm_src=pdf-body
https://www.benchchem.com/product/b12371983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method Expected Result

Identity & Structure

Molecular Formula
High-Resolution Mass

Spectrometry (HRMS)
C₂₅H₁₅F₆N₇O₂

Molecular Weight Mass Spectrometry (MS) 547.43 g/mol

¹H NMR
Nuclear Magnetic Resonance

Spectroscopy

Chemical shifts and coupling

constants consistent with the

proposed structure.

¹³C NMR
Nuclear Magnetic Resonance

Spectroscopy

Resonances corresponding to

all carbon atoms in the

molecule.

¹⁹F NMR
Nuclear Magnetic Resonance

Spectroscopy

Signals corresponding to the

two trifluoromethyl groups.

Purity

Purity
High-Performance Liquid

Chromatography (HPLC)
>95%

Physical Properties

Melting Point Melting Point Apparatus

A sharp melting point range

would be expected for a pure

compound.

Experimental Protocols (Standard):

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be

recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition and exact mass of the synthesized compound.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to

determine the purity of the final compound, typically using a C18 column with a gradient

elution of water and acetonitrile containing a small amount of a modifier like formic acid or

trifluoroacetic acid.

Biological Activity and Mechanism of Action
Anticancer Agent 230 functions as an activator of the caseinolytic protease P (ClpP), a serine

protease located in the mitochondrial matrix. In its normal physiological role, ClpP, in

conjunction with its ATPase partner ClpX, is responsible for the degradation of misfolded or

damaged proteins, thereby maintaining mitochondrial protein homeostasis.

Signaling Pathway of ClpP Activation:
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Mitochondrial Proteins
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Release of Pro-apoptotic Factors

Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of action for Anticancer Agent 230.

Experimental Protocol: ClpP Activation Assay

A common method to assess the activation of ClpP by a small molecule is a fluorescence-

based assay.
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Reagents and Materials:

Recombinant human ClpP protein

Fluorescently labeled casein substrate (e.g., FITC-casein)

Assay buffer (e.g., Tris-HCl buffer with appropriate salts)

Anticancer Agent 230 (dissolved in DMSO)

96-well microplate

Fluorescence plate reader

Procedure:

A solution of recombinant ClpP is pre-incubated with varying concentrations of Anticancer
Agent 230 (or DMSO as a vehicle control) in the assay buffer.

The reaction is initiated by the addition of the FITC-casein substrate.

The increase in fluorescence, resulting from the degradation of the quenched FITC-casein

by activated ClpP, is monitored over time using a fluorescence plate reader.

The rate of the reaction is calculated from the linear portion of the fluorescence curve.

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal

activation) can be determined by plotting the reaction rates against the logarithm of the

compound concentrations.

Table 2: In Vitro Biological Activity (Illustrative)
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Assay Cell Line Parameter Value

ClpP Activation Biochemical Assay EC₅₀

(Specific value would

be determined

experimentally)

Cell Viability SUM159 (TNBC) IC₅₀

(Specific value would

be determined

experimentally)

Cell Viability MDA-MB-231 (TNBC) IC₅₀

(Specific value would

be determined

experimentally)

Conclusion
Anticancer Agent 230 represents a significant development in the field of targeted cancer

therapy. Its ability to activate the mitochondrial protease ClpP provides a novel mechanism for

inducing cancer cell death. The information presented in this guide, while based on generalized

procedures due to the proprietary nature of the specific details in the patent, offers a solid

foundation for researchers and drug development professionals to understand the synthesis,

characterization, and mode of action of this promising anticancer agent. Further investigation

into its preclinical and clinical potential is warranted.

To cite this document: BenchChem. ["Anticancer agent 230" synthesis and characterization].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371983#anticancer-agent-230-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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